2-cyano-N-phenyl-4-(2H-tetrazol-5-yl)benzamide
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Overview
Description
2-cyano-N-phenyl-4-(2H-tetrazol-5-yl)benzamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 2-cyano-N-phenyl-4-(2H-tetrazol-5-yl)benzamide typically involves the reaction of amines with sodium azide and triethyl orthoformate in an acidic medium . Another method involves the microwave-assisted reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2]-cycloaddition with dicyandiamide and sodium azide . Industrial production methods often utilize eco-friendly approaches, such as the use of water as a solvent and moderate reaction conditions .
Chemical Reactions Analysis
2-cyano-N-phenyl-4-(2H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic media, solvents like acetonitrile or water, and catalysts such as palladium or copper salts . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted tetrazole derivatives .
Scientific Research Applications
2-cyano-N-phenyl-4-(2H-tetrazol-5-yl)benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-cyano-N-phenyl-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with various enzymes and receptors . The compound’s electron-donating and electron-withdrawing properties facilitate receptor-ligand interactions, leading to its biological effects .
Comparison with Similar Compounds
2-cyano-N-phenyl-4-(2H-tetrazol-5-yl)benzamide can be compared with other tetrazole derivatives, such as:
5-phenyltetrazole: Known for its high acidic nature and resonance stabilization.
1H-tetrazole: Commonly used in DNA synthesis and exhibits strong negative inductive effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
651769-86-7 |
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Molecular Formula |
C15H10N6O |
Molecular Weight |
290.28 g/mol |
IUPAC Name |
2-cyano-N-phenyl-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C15H10N6O/c16-9-11-8-10(14-18-20-21-19-14)6-7-13(11)15(22)17-12-4-2-1-3-5-12/h1-8H,(H,17,22)(H,18,19,20,21) |
InChI Key |
BATVMHLUGSLSLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)C3=NNN=N3)C#N |
Origin of Product |
United States |
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